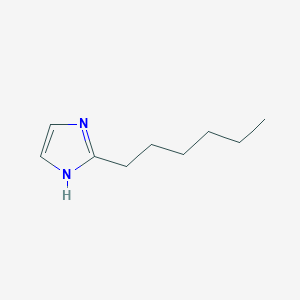

2-Hexyl-1H-imidazole

Übersicht

Beschreibung

2-Hexyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered aromatic rings containing two nitrogen atoms at non-adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of hexylamine with glyoxal and ammonium acetate. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions, to facilitate the formation of the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Oxidation Reactions

2-Hexyl-1H-imidazole undergoes oxidation primarily at the nitrogen atoms or the hexyl side chain. Computational studies indicate that hydroxyl radicals (- OH) preferentially attack carbon atoms in the imidazole ring, leading to hydroxylated intermediates. These intermediates further decompose into smaller molecules like formamide (HCONH₂) and oxamide (NH₂COCONH₂) via pathways involving peroxy radical formation and NO₂ elimination .

Key Oxidation Pathways

| Reaction Step | ΔG‡ (kcal/mol) | Products Formed |

|---|---|---|

| - OH addition to C2 position | 3.44 | Hydroxylated intermediate |

| H abstraction from N–H bond | 13.96 | Imidazolyl radical |

| Decomposition of peroxy radicals | Barrierless | Formamide, CO₂, H₂O |

Experimental evidence from glyoxal-ammonia systems suggests that aqueous-phase oxidation of imidazole derivatives proceeds slowly, with rate constants increasing at higher temperatures .

Substitution Reactions

The hexyl group enhances steric hindrance, directing electrophilic substitution to the C4 and C5 positions of the imidazole ring. Halogenation (e.g., Cl₂, Br₂) and sulfonation occur under acidic or basic conditions. For example:

-

Chlorination : Reacts with chlorine gas in acetic acid to form 4-chloro-2-hexyl-1H-imidazole .

-

Sulfonation : Treatment with sulfonyl chlorides yields sulfonated derivatives, though yields depend on reaction time and temperature .

Comparative studies show that 2-hexyl substitution increases lipophilicity, slowing reaction rates compared to unsubstituted imidazole .

Comparative Reactivity with Analogues

The hexyl chain’s electron-donating effect stabilizes the ring against electrophilic attack but increases steric hindrance, reducing reactivity at C2 .

Mechanistic Insights

-

Acid-Base Catalysis : The imidazole ring participates in hydrogen bonding, facilitating proton transfer during reactions .

-

Regioselectivity : Computational models reveal that substituents like the hexyl group influence transition-state energetics, favoring specific pathways (e.g., diaza-Cope rearrangements in related compounds) .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that imidazole derivatives, including 2-Hexyl-1H-imidazole, exhibit significant antimicrobial properties. A study synthesized novel imidazole derivatives and evaluated their effectiveness against various bacterial strains. The results demonstrated that these compounds could serve as promising candidates for developing new antimicrobial agents, particularly in the context of rising antimicrobial resistance .

Anti-inflammatory and Analgesic Properties

Another area of interest is the anti-inflammatory and analgesic potential of this compound. A recent study focused on synthesizing Schiff base derivatives of imidazole and found that certain derivatives exhibited superior analgesic activity in vivo. This suggests that this compound could be a valuable scaffold for developing new anti-inflammatory drugs .

Materials Science

Ligand in Coordination Chemistry

In materials science, this compound serves as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions enhances the properties of materials used in catalysis and electronic applications. The compound's structural features allow it to stabilize various metal centers, making it suitable for applications in catalysis and nanomaterials.

Synthesis of Functionalized Polymers

The compound can also be utilized as a building block for synthesizing functionalized polymers. These polymers have applications in drug delivery systems and smart materials, where controlled release and responsiveness to environmental stimuli are crucial. The versatility of this compound makes it an attractive candidate for developing innovative polymeric materials.

Environmental Science

Remediation of Contaminants

Emerging research highlights the potential of this compound in environmental applications, particularly in the remediation of contaminants. Its chemical structure allows it to interact effectively with various pollutants, facilitating their degradation or removal from the environment. This application is particularly relevant in addressing issues related to emerging contaminants and heavy metals in water sources .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Hexyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1H-imidazole: The parent compound without the hexyl group.

2-Methyl-1H-imidazole: A similar compound with a methyl group instead of a hexyl group.

2-Phenyl-1H-imidazole: A compound with a phenyl group at the second position.

Comparison: 2-Hexyl-1H-imidazole is unique due to the presence of the hexyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions. Compared to 1H-imidazole, the hexyl group increases the compound’s lipophilicity, potentially enhancing its ability to penetrate biological membranes. This makes it a valuable compound for applications requiring specific hydrophobic interactions.

Biologische Aktivität

2-Hexyl-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. Imidazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

This compound can be synthesized through various methods, including the condensation of hexylamine with appropriate aldehydes or ketones in the presence of acid catalysts. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are typically employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Imidazole derivatives have shown significant antimicrobial properties against various pathogens. For instance, studies indicate that compounds similar to this compound exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria.

| Compound | Zone of Inhibition (mm) | Microorganism |

|---|---|---|

| This compound | 20 | E. coli |

| This compound | 22 | S. aureus |

| Standard (Streptomycin) | 32 | E. coli |

The above table summarizes the antibacterial efficacy of this compound compared to a standard antibiotic, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

Research has highlighted the anticancer potential of imidazole derivatives. For example, a study reported that imidazole compounds could induce apoptosis in cancer cell lines by interacting with nuclear DNA and modulating p53 pathways. The half-maximal inhibitory concentration (IC50) values for related imidazole derivatives against MCF-7 (breast cancer) and DLD-1 (colorectal cancer) cell lines were found to be significantly lower than those for conventional chemotherapeutics like cisplatin .

Anti-inflammatory Properties

Imidazoles are also recognized for their anti-inflammatory effects. Molecular docking studies have indicated that imidazole derivatives can effectively bind to cyclooxygenase enzymes (COX), which play a crucial role in inflammation. For instance, a derivative with similar structural features to this compound demonstrated significant binding affinity to COX-2, suggesting its potential as an anti-inflammatory agent .

Study on Antimicrobial Efficacy

In a recent study, various imidazole derivatives were evaluated for their antimicrobial properties using the cylinder well diffusion method. Among these, this compound exhibited a notable zone of inhibition against both E. coli and S. aureus, indicating its effectiveness as an antimicrobial agent .

Evaluation of Anticancer Activity

Another study focused on the cytotoxic effects of this compound on different cancer cell lines. The results indicated that this compound could significantly reduce cell viability in MCF-7 cells at concentrations above 100 µM, showcasing its potential as an anticancer drug .

Eigenschaften

IUPAC Name |

2-hexyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-2-3-4-5-6-9-10-7-8-11-9/h7-8H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPXOJOQSNBLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568025 | |

| Record name | 2-Hexyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61237-15-8 | |

| Record name | 2-Hexyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.